molecular formula C20H16O3 B5878187 4-acetylphenyl 1-naphthylacetate

4-acetylphenyl 1-naphthylacetate

Cat. No. B5878187
M. Wt: 304.3 g/mol
InChI Key: XMNVQCYUWRNQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl 1-naphthylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-acetylphenyl 1-naphthylacetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also interact with various cellular components such as ion channels and receptors to exert its effects.
Biochemical and Physiological Effects:
4-acetylphenyl 1-naphthylacetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals. In vivo studies have demonstrated that this compound can reduce inflammation, pain, and fever in animal models.

Advantages and Limitations for Lab Experiments

4-acetylphenyl 1-naphthylacetate has several advantages and limitations for lab experiments. One of the main advantages is its ability to penetrate cell membranes, which makes it a potential drug delivery system. This compound is also relatively easy to synthesize and purify using standard laboratory techniques. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability in the presence of strong acids or bases, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-acetylphenyl 1-naphthylacetate. One potential direction is to study its potential use as a drug delivery system for various therapeutics. Another direction is to investigate its potential use as a fluorescent probe for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-acetylphenyl 1-naphthylacetate involves the reaction of 1-naphthylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. This process yields 4-acetylphenyl 1-naphthylacetate as a white crystalline solid with a melting point of 114-116°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-acetylphenyl 1-naphthylacetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 4-acetylphenyl 1-naphthylacetate has been shown to exhibit herbicidal activity against various weeds. In material science, this compound has been studied for its potential use as a fluorescent probe due to its unique optical properties.

properties

IUPAC Name

(4-acetylphenyl) 2-naphthalen-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-14(21)15-9-11-18(12-10-15)23-20(22)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVQCYUWRNQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl naphthalen-1-ylacetate

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